molecular formula C12H16N2O2 B11778151 N-(p-Tolyl)morpholine-3-carboxamide

N-(p-Tolyl)morpholine-3-carboxamide

Cat. No.: B11778151
M. Wt: 220.27 g/mol
InChI Key: QFDIWGLSKHHLBG-UHFFFAOYSA-N
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Description

Chemical Profile N-(p-Tolyl)morpholine-3-carboxamide is an organic compound with the CAS Registry Number 1479757-96-4. It has a molecular formula of C 12 H 16 N 2 O 2 and a molecular weight of 220.27 g/mol . Research Applications and Biological Evaluation This compound belongs to the class of unsymmetrical carbamide (urea) derivatives, which are significant in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets . Such compounds are inherent in the exploration of pioneering bioactive agents and have a pivotal role in pharmaceuticals and drug discovery . Specifically, this compound has been identified as a key intermediate or analog in research focused on developing new therapeutic agents. Studies on related unsymmetrical carbamide derivatives have demonstrated potent biological activities, including broad-spectrum antimicrobial effects against pathogens like Salmonella typhimurium , Bacillus subtilis , and Staphylococcus aureus , as well as promising anti-proliferative activity against various human cancerous cell lines, such as breast (MCF-7), colon (HCT-116), and lung (A549) . The structural combination of a morpholine ring, known for its versatile pharmacological properties, with a carbamide functional core makes this a compound of interest for researchers designing molecules with targeted biological activities . For Research Use Only This product is provided for laboratory research and analysis purposes only. It is not intended for diagnostic, therapeutic, or any human use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-(4-methylphenyl)morpholine-3-carboxamide

InChI

InChI=1S/C12H16N2O2/c1-9-2-4-10(5-3-9)14-12(15)11-8-16-7-6-13-11/h2-5,11,13H,6-8H2,1H3,(H,14,15)

InChI Key

QFDIWGLSKHHLBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2COCCN2

Origin of Product

United States

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Elucidating Molecular Structure

Spectroscopic methods are paramount in determining the structure of N-(p-Tolyl)morpholine-3-carboxamide in both solution and solid states. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that can be translated into a detailed structural map.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the p-tolyl group would likely appear as two doublets in the downfield region (typically δ 7.0-7.5 ppm) due to their distinct chemical environments. The methyl protons of the tolyl group would give rise to a singlet at a more upfield position (around δ 2.3 ppm). The protons on the morpholine (B109124) ring would exhibit more complex splitting patterns in the aliphatic region (typically δ 3.0-4.0 ppm), reflecting their diastereotopic nature and coupling with neighboring protons. The amide N-H proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would be represented by a distinct signal. The carbonyl carbon of the amide group would be expected to resonate at a significantly downfield position (around δ 170 ppm). The aromatic carbons of the p-tolyl ring would appear in the δ 110-150 ppm region, with the carbon attached to the nitrogen and the methyl-substituted carbon showing distinct chemical shifts. The carbons of the morpholine ring would be found in the aliphatic region (typically δ 40-70 ppm). The methyl carbon of the tolyl group would have a characteristic upfield signal (around δ 20-25 ppm).

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Amide (N-H)Variable (e.g., 8.0-9.0)Broad Singlet1H
Aromatic (Tolyl)~7.3Doublet2H
Aromatic (Tolyl)~7.1Doublet2H
Morpholine (CH)VariableMultiplet1H
Morpholine (CH₂)VariableMultiplet2H
Morpholine (CH₂)VariableMultiplet2H
Morpholine (CH₂)VariableMultiplet2H
Methyl (Tolyl)~2.3Singlet3H

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~170
Aromatic (Tolyl, C-N)~138
Aromatic (Tolyl, C-CH₃)~135
Aromatic (Tolyl, CH)~129
Aromatic (Tolyl, CH)~120
Morpholine (C-O)~67
Morpholine (C-N)~45
Morpholine (CH)~50
Methyl (Tolyl)~21

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the amide group. The N-H stretching vibration of the amide would likely appear as a sharp peak in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O-C stretching of the morpholine ring would give a characteristic signal around 1100 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Amide (N-H)Stretch3300-3500Medium-Strong
Aromatic C-HStretch3000-3100Medium
Aliphatic C-HStretch2850-3000Medium
Carbonyl (C=O)Stretch1650-1680Strong
Aromatic C=CStretch1450-1600Medium
Amide N-HBend1550-1640Medium
C-O-C (Ether)Stretch1070-1150Strong

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the precise mass and elemental formula, confirming the molecular identity. Fragmentation patterns observed in the mass spectrum would provide further structural information, with characteristic fragments arising from the cleavage of the amide bond, the morpholine ring, and the tolyl group.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Ion Type Predicted m/z Description
[M]⁺Calculated from C₁₂H₁₆N₂O₂Molecular Ion
[M - C₄H₈NO]⁺M - 86.11Loss of morpholine ring fragment
[C₇H₇]⁺91.05Tolyl cation
[C₅H₈NO₂]⁺114.05Morpholine-3-carboxamide (B110646) fragment

X-ray Crystallography for Solid-State Structural Determination

As of now, specific, publicly available experimental data for the ¹H NMR, ¹³C NMR, IR, and mass spectra, as well as the X-ray crystal structure of this compound, is not present in the searched scientific literature. The data presented in the tables above are based on predicted values derived from the known spectral characteristics of similar chemical moieties and should be considered illustrative until experimentally verified.

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Docking Simulations for Putative Target Interactions

Ligand-protein docking is a computational method used to predict the preferred binding orientation of one molecule (the ligand) to a second (the protein or receptor). nih.gov This technique is crucial in drug discovery for identifying potential biological targets and elucidating the molecular interactions that stabilize the ligand-receptor complex. nih.gov The process involves sampling a vast number of conformations and orientations of the ligand within the protein's binding site and scoring them based on factors like electrostatic and van der Waals interactions. nih.gov

For a molecule like N-(p-Tolyl)morpholine-3-carboxamide, docking studies would be instrumental in predicting its binding affinity and mode of interaction with various putative protein targets. For instance, morpholine-containing compounds have been investigated as inhibitors of enzymes like Dihydrofolate Reductase (DHFR), a key target in cancer therapy. nih.gov Docking simulations would reveal key interactions, such as hydrogen bonds between the amide group or morpholine (B109124) oxygen and polar residues in the active site, as well as hydrophobic interactions involving the p-tolyl ring.

Table 1: Illustrative Docking Simulation Results for this compound against a Putative Kinase Target

ParameterValue/Description
Software MOE (Molecular Operating Environment) or GOLD
Target Protein Example: RAC-alpha serine/threonine-protein kinase (AKT1)
Scoring Function GoldScore or similar fitness function
Predicted Binding Energy -8.5 kcal/mol (Hypothetical Value)
Key Hydrogen Bonds Amide N-H with Aspartic Acid; Carbonyl O with Serine
Hydrophobic Interactions p-Tolyl group with Leucine, Valine, Alanine residues
Other Interactions Morpholine oxygen as a potential hydrogen bond acceptor

This table is for illustrative purposes to demonstrate typical outputs of a docking study.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, complementing the static view offered by docking. mdpi.com By simulating the movements of atoms over time, MD can assess the stability of a ligand-protein complex, analyze conformational changes in both the ligand and the protein, and provide a more accurate estimation of binding free energies. nih.gov A key metric used to evaluate the stability of the simulation is the root mean square deviation (RMSD), which measures the average deviation of atomic positions over time from a reference structure. nih.gov

An MD simulation of this compound bound to a protein target would typically run for hundreds of nanoseconds. mdpi.com Analysis of the simulation trajectory would reveal the persistence of hydrogen bonds identified in docking, the flexibility of the morpholine ring, and the rotational freedom of the p-tolyl group within the binding pocket. Such simulations are critical for confirming that the binding pose predicted by docking is stable in a dynamic, solvated environment. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation

ParameterDescription
Software GROMACS, AMBER
Force Field OPLS3, GROMOS96
System Setup Ligand-protein complex solvated in a water box with counter-ions
Simulation Time 100-500 nanoseconds
Ensemble NPT (isothermal-isobaric)
Analysis Metrics RMSD, Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis

This table outlines a general setup for an MD simulation study.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Electronic Structure (e.g., DFT calculations)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of a molecule. These methods can be used to calculate properties like molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and bond dissociation energies. Such calculations are valuable for understanding a molecule's reactivity and metabolic stability. For this compound, DFT could be used to analyze the charge distribution across the amide bond and aromatic ring, providing insights into its chemical behavior and potential sites of metabolic transformation. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the essential molecular features required for a ligand to be recognized by a specific biological target. nih.govnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. nih.gov A pharmacophore model can be generated based on the structure of an active ligand like this compound.

This model can then be used as a 3D query to rapidly screen large compound databases (virtual screening) to identify other structurally diverse molecules that possess the same key features and are therefore likely to bind to the same target. nih.govmdpi.com This process significantly narrows down the number of compounds for experimental testing. scienceopen.com

Table 3: Potential Pharmacophoric Features of this compound

FeatureStructural Origin
Aromatic Ring (R) p-Tolyl group
Hydrogen Bond Donor (D) Amide N-H
Hydrogen Bond Acceptor (A) Carbonyl oxygen
Hydrogen Bond Acceptor (A) Morpholine oxygen
Hydrophobic Group (H) Tolyl methyl group and morpholine aliphatic carbons

Chemoinformatic Analysis of Molecular Diversity and Shape (e.g., Fsp3, PMI plots)

Chemoinformatic tools are used to quantify the physicochemical properties and three-dimensional (3D) character of molecules. The fraction of sp3-hybridized carbons (Fsp3) is a simple yet effective descriptor for molecular three-dimensionality. vu.nl It is calculated as the number of sp3 carbons divided by the total carbon count. Molecules with higher Fsp3 values are considered more three-dimensional, a property often associated with improved selectivity and better physicochemical properties in drug candidates. vu.nl For this compound, the Fsp3 value is approximately 0.45 (5 sp3 carbons / 11 total carbons), suggesting a significant degree of 3D character.

Another powerful tool for shape analysis is the Principal Moments of Inertia (PMI) plot. vu.nl This plot visualizes the shape of a molecule based on its mass distribution, classifying it as rod-like, disc-like, or sphere-like. researchgate.net Analysis of this compound would likely place it in an intermediate region of the PMI plot, reflecting a shape that is neither perfectly flat (like benzene) nor perfectly spherical (like adamantane), a desirable feature for exploring complex protein binding pockets. vu.nl

Table 4: Chemoinformatic Properties of this compound

DescriptorValue/Interpretation
Molecular Formula C12H16N2O2
Fraction sp3 (Fsp3) ~0.45 (Indicates significant 3D character)
PMI Plot Position Expected to be between rod and disc shapes

Structure Activity Relationship Sar Studies of N P Tolyl Morpholine 3 Carboxamide Analogues

Impact of Substituents on the p-Tolyl Phenyl Ring on Biological Activity

The nature and position of substituents on the p-tolyl phenyl ring of N-(p-Tolyl)morpholine-3-carboxamide analogues can dramatically alter their biological effects. Research has shown that both electron-donating and electron-withdrawing groups can modulate activity, and their placement on the ring is often critical.

For instance, in studies of related morpholine-containing compounds, the introduction of a halogen group on an aromatic ring attached to the morpholine (B109124) moiety was found to increase inhibitory activity against certain cancer cell lines. e3s-conferences.org Similarly, the presence of a 4-hydroxy substitution on a phenyl ring has been reported as being positive for activity in some morpholine derivatives. e3s-conferences.org The electronic properties of these substituents, expressed as Hammett's σ parameters, are often correlated with biological activity. nih.gov

The following table summarizes the general impact of p-tolyl phenyl ring substitutions on the biological activity of morpholine carboxamide analogues based on reported findings in related compound series.

Substitution PositionSubstituent TypeGeneral Impact on ActivityReference
Para (p)Electron-donating (e.g., -CH3)Can be favorable for activity nih.gov
Para (p)Electron-withdrawing (e.g., -Cl)Can enhance potency nih.gov
Para (p)Hydroxyl (-OH)Often positive for activity e3s-conferences.org
Ortho (o), Meta (m)VariousActivity is often sensitive to steric and electronic effects at these positions

Modifications within the Morpholine Ring System and their Pharmacological Implications

The morpholine ring is a versatile scaffold in medicinal chemistry, valued for its favorable physicochemical and metabolic properties. sci-hub.senih.gov Modifications within this ring system, including changes in stereochemistry and substitution patterns, have profound pharmacological implications. sci-hub.seresearchgate.netresearchgate.net

Influence of Stereochemistry at Morpholine-3 Position

The stereochemistry at the C-3 position of the morpholine ring is a critical determinant of biological activity. The spatial arrangement of the substituent at this position can significantly impact how the molecule interacts with its biological target. For many morpholine-based compounds, a specific stereoisomer exhibits significantly higher potency compared to its enantiomer or diastereomers. youtube.com This highlights the importance of stereoselective synthesis to obtain the desired biologically active compound. researchgate.net The introduction of an alkyl group at the third position of the morpholine ring has been shown to increase anticancer activity in certain series. e3s-conferences.org

Substitution Patterns on the Morpholine Nitrogen and Other Ring Atoms

Substitutions on the morpholine nitrogen (N-4 position) and other atoms within the ring can fine-tune the pharmacological profile of the analogues. The morpholine nitrogen is often a key point for modification, allowing for the introduction of various groups to modulate properties like solubility, cell permeability, and target engagement. taylorandfrancis.com For example, N-substituted morpholine derivatives have been explored for a wide range of biological activities. researchgate.net

In some instances, replacing the morpholine ring with other heterocyclic systems like piperazine (B1678402) has been investigated. However, such modifications can lead to a significant reduction in activity, underscoring the importance of the morpholine oxygen for binding interactions. nih.gov For example, in studies on ZSTK474 analogues, replacing a morpholine group with piperazine resulted in a substantial decrease in inhibitory activity against PI3K isoforms. nih.gov Interestingly, N-acetylation of the piperazine ring could restore the activity, indicating that the acetyl group might mimic the role of the morpholine oxygen. nih.gov

Role of the Carboxamide Linkage in Molecular Recognition and Activity

The carboxamide linkage (-CONH-) is a crucial structural feature in this compound and its analogues, playing a significant role in molecular recognition and biological activity. e3s-conferences.orgsci-hub.seresearchgate.net This functional group can participate in hydrogen bonding interactions with target proteins, which is often essential for potent inhibitory activity. taylorandfrancis.com

Scaffold Hopping and Lead Optimization Strategies Based on the Morpholine-Carboxamide Core

The morpholine-carboxamide core serves as a valuable starting point for scaffold hopping and lead optimization strategies in drug discovery. researchgate.netresearchgate.netnih.gov Scaffold hopping involves replacing the central molecular framework with a structurally different but functionally equivalent core to identify novel compounds with improved properties. nih.govnih.gov

Lead optimization, on the other hand, focuses on making iterative modifications to a lead compound to enhance its potency, selectivity, and pharmacokinetic profile. danaher.compatsnap.com For the morpholine-carboxamide scaffold, this could involve:

Exploring diverse substituents on the p-tolyl ring to optimize interactions with the target. e3s-conferences.org

Introducing different groups on the morpholine nitrogen to improve properties like solubility and metabolic stability. researchgate.netnih.gov

Bioisosteric replacement of the carboxamide linkage with other functional groups to probe the importance of this linker and potentially discover novel interactions.

Replacing the morpholine ring with other heterocyclic systems to explore new chemical space, although this can be challenging as the morpholine moiety is often crucial for activity. nih.gov

These strategies, guided by SAR data, are essential for transforming a promising lead compound into a viable drug candidate. nuvisan.com

In Vitro Biological Target Identification and Preclinical Pharmacological Evaluation

Assays for Enzyme Inhibition

Derivatives of morpholine (B109124) and related carboxamides have been investigated for their inhibitory effects on a variety of enzymes implicated in disease.

Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR signaling pathway is crucial for regulating cell growth and proliferation and is frequently overactive in various cancers. nih.gov Consequently, PI3K is a prime target for anticancer drug development. mdpi.com Arylmorpholine scaffolds have been identified as a source of PI3K inhibitors. ucsf.edu For instance, a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, which are structurally related to the core topic, were synthesized and evaluated for their inhibitory activity against PI3Kα. mdpi.com Some of these compounds displayed notable inhibitory effects on human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines, suggesting their potential as PI3Kα inhibitors. mdpi.com The well-known inhibitor LY294002, a morpholino chromone, demonstrates broad-spectrum inhibition against most PI3K isoforms. ucsf.edu

Casein Kinase 2 (CK2): Protein kinase CK2 is another enzyme that plays a significant role in cell proliferation and the suppression of apoptosis, making it an attractive target for cancer therapy. researchgate.netnih.gov Studies on N-substituted indole-2- and 3-carboxamide derivatives have been conducted to assess their inhibitory potential against human recombinant protein kinase CK2. nih.gov One of the most active compounds identified in a study was 1-benzyl-N-(2,4-dichlorobenzyl)-1H-indole-2-carboxamide, which exhibited an IC50 value of 14.6 µM. nih.gov

Carbonic Anhydrase (CA): Certain isoforms of human carbonic anhydrase (hCA), particularly hCA IX and XII, are overexpressed in hypoxic solid tumors and are considered therapeutic targets. nih.gov A series of derivatives based on a pyran-2-one core, developed through molecular simplification of the coumarin (B35378) scaffold, have shown potent and selective inhibitory activity against these tumor-related hCA isoforms in the low nanomolar range, while remaining inactive against the off-target cytosolic isoforms hCA I and II. nih.gov

Other Enzymes:

Cholinesterase: Dichloromethane and ethanol (B145695) extracts of Rauvolfia reflexa have demonstrated potential inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Influenza Virus Polymerase: Novel 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues have been synthesized and evaluated for their inhibitory activity against influenza A viruses, targeting the RNA-dependent RNA polymerase (RdRp). nih.gov

Enoyl-ACP Reductase (ENR): Thiopyridine derivatives have been identified as inhibitors of bacterial enoyl-acyl carrier protein reductase (ENR), an essential enzyme in fatty acid biosynthesis, making it a target for antibacterial drug discovery. nih.gov

Table 1: Enzyme Inhibition Data for N-(p-Tolyl)morpholine-3-carboxamide and Related Compounds

Compound/Derivative ClassTarget EnzymeKey FindingsReference
ArylmorpholinesPhosphoinositide 3-Kinase (PI3K)Identified as a scaffold for PI3K inhibitors. ucsf.edu
N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamidesPI3KαShowed inhibitory activity against Caco-2 and HCT-116 cell lines. mdpi.com
1-benzyl-N-(2,4-dichlorobenzyl)-1H-indole-2-carboxamideCasein Kinase 2 (CK2)IC50 value of 14.6 µM. nih.gov
Pyran-2-one derivativesCarbonic Anhydrase (CA) IX and XIIPotent and selective inhibition in the low nanomolar range. nih.gov
Rauvolfia reflexa extractsCholinesterase (AChE and BChE)Dichloromethane and ethanol extracts showed potential inhibition. nih.gov
2-oxo-pyrazine-3-carboxamide-yl nucleoside analoguesInfluenza A Virus Polymerase (RdRp)Compound 8a showed high antiviral activity (IC50 = 7.41 µM for H3N2, 5.63 µM for H1N1). nih.gov
ThiopyridinesEnoyl-ACP Reductase (ENR)Inhibited purified ENR with IC50 values of 3 to 25 µM. nih.gov

Cell-Based Assays for Antiproliferative or Cytotoxic Activity

The antiproliferative and cytotoxic effects of this compound and related structures have been evaluated against a panel of human cancer cell lines.

A series of novel 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivatives were synthesized and assessed for their antiproliferative activities against human liver (Huh7), breast (MCF7), and colon (HCT116) carcinoma cell lines. nih.gov One compound, featuring a 2-chloro-4-pyridinyl group in the amide portion, demonstrated significant cytotoxic activity against all three cell lines, with IC50 values of 1.6 µM (Huh7), 3.3 µM (MCF7), and 1.1 µM (HCT116). nih.gov

Similarly, indole-aryl-amide derivatives have been tested for their antitumor activity. mdpi.com Some of these compounds showed good activity against various tumor cell lines, including HT29 (colorectal adenocarcinoma), HeLa (cervical carcinoma), MCF7 (breast cancer), and PC-3 (prostate adenocarcinoma). mdpi.com For example, one derivative was active against HT29, HeLa, and MCF7 with IC50 values of 0.96 µM, 1.87 µM, and 0.84 µM, respectively. mdpi.com

Furthermore, a morpholine-based ligand, 1,3-bis(1-morpholinothiocarbonyl)benzene, and its nickel(II) complex have been studied for their antiproliferative activity against human breast cancer (MCF-7) and colon carcinoma (C26) cells. nih.gov The nickel complex exhibited better cytotoxicity on both cancerous cell lines compared to normal fibroblast cells. nih.gov

Table 2: Antiproliferative/Cytotoxic Activity Data

Compound/Derivative ClassCancer Cell LineIC50 Value (µM)Reference
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivativeHuh7 (Liver)1.6 nih.gov
MCF7 (Breast)3.3 nih.gov
HCT116 (Colon)1.1 nih.gov
Indole-aryl-amide derivativeHT29 (Colorectal)0.96 mdpi.com
HeLa (Cervical)1.87 mdpi.com
MCF7 (Breast)0.84 mdpi.com
Nickel(II) complex of 1,3-bis(1-morpholinothiocarbonyl)benzeneMCF-7 (Breast), C26 (Colon)Showed selective cytotoxicity towards cancer cells. nih.gov

Evaluation in Relevant Disease Models (Preclinical In Vitro/In Vivo)

Beyond cancer, compounds with the morpholine and carboxamide scaffolds have been evaluated in models for other diseases.

Antimalarial Activity: A high-throughput screen against the asexual stage of Plasmodium falciparum identified the cyclopropyl (B3062369) carboxamide chemotype as a promising hit class. nih.gov Subsequent structure-activity relationship studies revealed that these compounds exhibit potent antiparasitic activity. nih.gov Forward genetics studies demonstrated that the molecular target of this class of compounds is cytochrome b, a component of the mitochondrial electron transport chain. nih.gov These compounds were found to have slow-acting asexual stage activity and were also active against male gametes and exoerythrocytic forms of the parasite. nih.gov

Antitubercular and Anti-inflammatory Activity: While the provided search results focus heavily on anticancer and antimalarial activities, the broad bioactivity of morpholine-containing compounds suggests potential applications in other areas. For instance, N-(substituted)-5-phenyl-1,3,4-thiadiazol-2-amine derivatives have been synthesized and evaluated for their anti-inflammatory activity.

Mechanism of Action Investigations

Understanding the mechanism by which these compounds exert their biological effects is crucial for their development as therapeutic agents.

Pathway Inhibition: As mentioned earlier, the PI3K/Akt/mTOR pathway is a key target. nih.gov The inhibition of this pathway disrupts downstream signaling, leading to a reduction in cell proliferation and survival. mdpi.com For example, certain N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides were found to significantly affect the genes encoding for AKT, BAD, and PI3K. mdpi.com

Apoptosis Induction: A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in cancer cells. Several studies have shown that morpholine and carboxamide derivatives can trigger this process. For instance, a potent VEGFR-2 inhibitor with a quinoline-3-carboxamide (B1254982) scaffold was found to cause a significant increase in both early and late apoptotic quartiles in HepG2 cancer cells. nih.gov This was accompanied by an elevation in the expression of the pro-apoptotic protein Bax and Caspase-7. nih.gov Similarly, a pyrazole-3-carboxamide derivative induced dramatic cell cycle arrest at the SubG1/G1 phase, which is indicative of apoptosis induction. nih.gov In another study, the polyamine analogue N1, N11-Diethylnorspermine (DENSPM) induced apoptosis in a neuroblastoma cell line, as evidenced by the cleavage of procaspase 3 and an increase in caspase-3 activity. nih.gov

Future Research Directions and Therapeutic Potential

Development of Novel Analogues with Enhanced Potency and Selectivity

The generation of novel analogues from the N-(p-Tolyl)morpholine-3-carboxamide structure is a key strategy for enhancing biological activity and optimizing selectivity for specific targets. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new molecules with improved therapeutic profiles.

Detailed research into related chemical series provides a roadmap for modifying the this compound scaffold. For instance, in studies of tetrahydroquinolone modulators for the free fatty acid receptor 3 (FFA3), the position of the methyl group on the tolyl ring was shown to be critical for potency. The replacement of an ortho-tolyl group with a para-tolyl substituent led to a moderate decrease in agonist activity, highlighting the sensitivity of the receptor to the spatial arrangement of the substituent. nih.gov This suggests that even minor modifications to the p-tolyl ring in this compound could significantly impact its biological effect.

Further analogue development could involve several strategies:

Modification of the Tolyl Group: Introducing different substituents (e.g., halogens, alkoxy groups, or trifluoromethyl groups) to the tolyl ring could modulate electronic properties and lipophilicity, potentially improving target binding and pharmacokinetic properties.

Substitution on the Morpholine (B109124) Ring: The morpholine ring offers several positions for substitution. Adding small alkyl or other functional groups could create new interactions with a biological target or alter the compound's conformation to enhance activity.

Alteration of the Carboxamide Linker: The amide bond is a critical hydrogen bonding motif. However, modifying its rigidity or replacing it with bioisosteres could lead to improved metabolic stability and bioavailability.

Systematic exploration of these modifications, as demonstrated in SAR studies of 1H-1,2,3-triazole-4-carboxamides targeting the Pregnane X receptor (PXR), can lead to the discovery of compounds with nanomolar potency. nih.gov In that series, the size and nature of substituents on the phenyl ring were critical for binding activity. nih.gov

Table 1: Structure-Activity Relationship Insights from Related Scaffolds

Scaffold Target Key Modification Impact on Activity Reference
Tetrahydroquinolone FFA3 Phenyl ring substitution (o-tolyl vs. p-tolyl) o-tolyl showed higher potency than p-tolyl, indicating positional importance. nih.gov
1H-1,2,3-triazole-4-carboxamide PXR Substitution on the amido-linked phenyl ring A tert-butyl group was critical for retaining potent antagonistic activity. nih.gov

Exploration of New Biological Targets for the this compound Scaffold

The versatility of the morpholine and carboxamide moieties suggests that the this compound scaffold could be active against a wide range of biological targets. Carboxamide-containing compounds are known to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netmdpi.comacs.org

Potential therapeutic areas for exploration include:

Oncology: Numerous quinolinone-3-carboxamide derivatives have been synthesized and evaluated as anticancer agents, with some showing potent activity against cell lines such as HCT-116 and Caco-2 by targeting pathways like PI3Kα. mdpi.com The this compound scaffold could be screened against various cancer cell lines and kinases to identify potential antiproliferative activity.

Inflammatory Diseases: Thiophene carboxamide derivatives have been investigated for their analgesic and anti-inflammatory properties. researchgate.net Given that the Pregnane X Receptor (PXR) is a target for inflammatory bowel disease, and certain carboxamides act as PXR antagonists, this is another promising avenue. nih.gov

Neurodegenerative Diseases: The morpholine nucleus is a component of compounds targeting central nervous system disorders. The ability of the morpholine group to improve blood-brain barrier penetration makes this scaffold a candidate for targets implicated in neurological diseases.

The initial step in this exploration would involve broad-based phenotypic screening to identify unexpected biological activities, followed by target deconvolution to identify the specific proteins or pathways being modulated.

Advanced Synthetic Methodologies for Diversification and Scalability

Efficient and flexible synthetic routes are crucial for generating a diverse library of this compound analogues for screening and for the eventual large-scale production of a drug candidate. Modern synthetic chemistry offers several advanced methodologies applicable to this scaffold.

Enantioselective Synthesis: Since the morpholine ring in this compound contains a stereocenter at the C3 position, it is essential to develop enantioselective synthetic methods. Chiral resolution or asymmetric synthesis, such as (Ipc)₂BOTf-mediated aldol (B89426) reactions used for other morpholine carboxamides, can provide access to single enantiomers, which often exhibit different pharmacological activities. researchgate.net

Green Chemistry Approaches: Modern synthesis strives to be environmentally friendly. The synthesis of morpholines can be achieved via greener methods, such as the two-step conversion of 1,2-amino alcohols using ethylene (B1197577) sulfate, which avoids the use of hazardous reagents like chloroacetyl chloride and reduces waste. chemrxiv.org

Combinatorial and Flow Chemistry: To rapidly generate a large number of analogues for SAR studies, combinatorial chemistry techniques can be employed. Furthermore, flow chemistry can offer improved safety, efficiency, and scalability for key synthetic steps, facilitating a more rapid transition from laboratory-scale synthesis to industrial production.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process and can be powerfully applied to the this compound scaffold. nih.govnih.gov These computational tools can accelerate the design-make-test-analyze cycle, reduce costs, and increase the probability of success. mdpi.commdpi.com

Key applications of AI/ML in this context include:

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. nih.gov These models, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can be trained on known active compounds to generate novel analogues with desired properties, such as high predicted binding affinity for a specific target and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.govyoutube.com

Predictive Modeling: ML models can be built to predict the biological activity, selectivity, and pharmacokinetic properties of virtual analogues before they are synthesized. mdpi.com For example, Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features of the analogues with their activity, guiding the selection of the most promising candidates for synthesis. Graph neural networks are particularly well-suited for learning feature representations directly from molecular structures. youtube.com

Target Identification and Validation: AI can analyze vast biological datasets (genomics, proteomics, transcriptomics) to identify and validate novel biological targets for which the this compound scaffold might be suitable.

By integrating these advanced computational techniques with modern synthetic chemistry and biological screening, the full therapeutic potential of the this compound scaffold can be systematically and efficiently explored.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(p-Tolyl)morpholine-3-carboxamide, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling morpholine-3-carboxylic acid derivatives with p-toluidine via amide bond formation. Key steps include:

  • Activation of the carboxylic acid : Use carbodiimides (e.g., EDC/HOBt) to form an active ester intermediate.
  • Coupling reaction : React with p-toluidine under inert conditions (e.g., nitrogen atmosphere) at 0–25°C .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), stoichiometry, and reaction time. Monitor via TLC or LC-MS .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include the morpholine ring protons (δ 3.5–4.0 ppm) and p-tolyl aromatic protons (δ 7.1–7.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and crystallinity .

Q. How can computational tools like PubChem and DFT predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • PubChem : Extract molecular descriptors (e.g., logP, polar surface area) to predict absorption and blood-brain barrier permeability .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for reactivity insights .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases) and estimate binding affinities .

Advanced Research Questions

Q. What are common contradictions in reported biological activities of morpholine carboxamide derivatives, and how can researchers address these discrepancies?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzymatic sources. Standardize protocols using CLSI guidelines .
  • Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) or formulate as nanoparticles to improve bioavailability .
  • Metabolic Instability : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify degradation pathways .

Q. What experimental strategies are recommended for investigating the stability and degradation pathways of this compound under various conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines). Monitor via HPLC for degradation products .
  • LC-MS/MS Analysis : Identify degradation byproducts (e.g., hydrolyzed amide bonds or oxidized morpholine rings) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions .

Q. How can researchers design structure-activity relationship (SAR) studies to identify key functional groups responsible for observed pharmacological effects?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modifications to the p-tolyl group (e.g., halogenation) or morpholine ring (e.g., N-alkylation) .
  • Biological Testing : Screen analogs against target assays (e.g., antimicrobial MIC, kinase inhibition). Use IC₅₀ values to correlate substituents with potency .
  • 3D-QSAR : Apply CoMFA or CoMSIA models to map steric/electronic requirements for activity .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting crystallographic data for morpholine derivatives, and what software tools are recommended?

  • Methodological Answer :

  • SHELX Suite : Use SHELXL for refinement and SHELXD for phase resolution. Cross-validate with Olex2 or Mercury to resolve electron density ambiguities .
  • Twinned Data : Apply TwinRotMat for detwinning if multiple crystals are present .
  • Validation Tools : Check CIF files with PLATON or checkCIF for geometry outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.